2-Ethyl-4-methylcyclohexan-1-one
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Overview
Description
2-Ethyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C9H16O It is a cyclohexanone derivative, characterized by the presence of an ethyl group at the second position and a methyl group at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone. For instance, cyclohexanone can be reacted with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl and methyl groups at the desired positions on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of organometallic reagents to achieve the desired substitution pattern on the cyclohexane ring. The specific conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the scale and desired purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones depending on the nucleophile used
Scientific Research Applications
2-Ethyl-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Ethyl-4-methylcyclohexan-1-one exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound’s carbonyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, the carbonyl group is reduced to an alcohol by reducing agents. The molecular targets and pathways involved in these reactions are primarily the functional groups present on the cyclohexane ring.
Comparison with Similar Compounds
2-Ethyl-4-methylcyclohexan-1-one can be compared with other cyclohexanone derivatives, such as:
2-Methylcyclohexanone: Similar in structure but lacks the ethyl group at the second position.
4-Methylcyclohexanone: Similar in structure but lacks the ethyl group at the second position.
2-Ethylcyclohexanone: Similar in structure but lacks the methyl group at the fourth position.
The uniqueness of this compound lies in the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
2-ethyl-4-methylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-8-6-7(2)4-5-9(8)10/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKNBCKXFZIQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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